molecular formula CO2.Unspecified B1164957 barium(2+);naphthalene-1-carboxylate CAS No. 68514-62-5

barium(2+);naphthalene-1-carboxylate

Cat. No.: B1164957
CAS No.: 68514-62-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

barium(2+);naphthalene-1-carboxylate is an organometallic compound that is commonly used in various industrial applications. It is a barium salt of naphthenic acid, which is a mixture of cyclopentyl and cyclohexyl carboxylic acids. This compound is known for its solubility in organic solvents and its use as a catalyst in organic synthesis .

Preparation Methods

barium(2+);naphthalene-1-carboxylate can be synthesized through the reaction of barium hydroxide with naphthenic acid. The reaction typically occurs in an organic solvent such as toluene or xylene. The mixture is heated to facilitate the reaction, and the resulting barium naphthenate is then purified through filtration and evaporation . Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yield and purity .

Chemical Reactions Analysis

barium(2+);naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form barium carbonate and other by-products.

    Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.

    Substitution: this compound can participate in substitution reactions where the naphthenate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

barium(2+);naphthalene-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of barium naphthenate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, its effectiveness as a catalyst is due to its ability to facilitate the formation of reactive intermediates, thereby accelerating chemical reactions .

Comparison with Similar Compounds

barium(2+);naphthalene-1-carboxylate is similar to other metal naphthenates such as:

Properties

IUPAC Name

barium(2+);naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFANMKNQTJCCAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68514-62-5
Record name Naphthenic acids, barium salts, reaction products with carbon dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthenic acids, barium salts, reaction products with carbon dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.